N'-(2-chloroacetyl)-2-fluorobenzohydrazide
Description
Contextualization within Halogenated Benzohydrazide (B10538) Chemistry
Halogenated benzohydrazides are a class of organic compounds that have been the subject of considerable research due to their diverse biological activities. The introduction of halogen atoms, such as fluorine and chlorine, into the benzohydrazide structure can significantly influence the compound's physicochemical properties and biological efficacy.
Benzohydrazides, in general, are known to possess a wide range of pharmacological properties, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory activities. thepharmajournal.combiointerfaceresearch.com The incorporation of halogens can enhance these properties through various mechanisms, such as increasing lipophilicity, improving metabolic stability, and altering electronic characteristics, which can lead to stronger interactions with biological targets.
The study of halogenated benzohydrazides is a dynamic area of medicinal chemistry. Researchers continuously explore the synthesis of new derivatives and evaluate their potential as therapeutic agents. The specific placement and type of halogen on the benzene (B151609) ring, as well as the nature of the substituent on the hydrazide nitrogen, are critical factors in determining the biological activity of these compounds.
Structural Features and Chemical Class Significance of N'-(2-chloroacetyl)-2-fluorobenzohydrazide
The chemical structure of this compound contains several key features that are significant from a chemical and medicinal perspective.
Key Structural Features:
2-Fluorobenzoyl Group: The fluorine atom at the ortho-position of the benzene ring is a notable feature. Fluorine is a highly electronegative atom that can alter the electronic distribution of the aromatic ring and participate in hydrogen bonding, which can influence the molecule's binding affinity to biological targets.
Hydrazide Linker (-CONHNH-): The hydrazide group is a crucial pharmacophore that is known to be a key component in many biologically active molecules. It can act as a hydrogen bond donor and acceptor and is often involved in the coordination of metal ions.
Chloroacetyl Group (-COCH2Cl): The N'-chloroacetyl substituent is a reactive moiety. The presence of the chlorine atom makes the adjacent carbonyl group susceptible to nucleophilic attack, allowing for potential covalent modification of biological macromolecules. This feature is often exploited in the design of enzyme inhibitors.
The combination of these structural elements within a single molecule makes this compound a compound with the potential for unique chemical reactivity and biological activity.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₈ClFN₂O₂ |
| Molecular Weight | 230.62 g/mol scbt.com |
| Chemical Class | Halogenated Benzohydrazide |
Overview of Research Interests and Potential Research Directions for this compound
Given the structural characteristics of this compound and the known activities of related compounds, several potential research directions can be envisioned.
Potential Research Areas:
Antimicrobial Activity: Many halogenated benzohydrazide derivatives have demonstrated potent antibacterial and antifungal properties. thepharmajournal.com Future research could involve screening this compound against a panel of pathogenic bacteria and fungi to determine its efficacy.
Anticancer Activity: The chloroacetyl group is a feature of some anticancer agents that act as alkylating agents. Investigating the cytotoxic effects of this compound on various cancer cell lines could be a fruitful area of research.
Enzyme Inhibition: The reactive chloroacetyl moiety suggests that this compound could act as an irreversible inhibitor of certain enzymes. Studies could be designed to identify potential protein targets and elucidate the mechanism of inhibition.
Synthetic Chemistry: The development of efficient and scalable synthetic routes to this compound and its analogs would be a valuable contribution to the field. This would enable further biological evaluation and structure-activity relationship (SAR) studies.
Structure
3D Structure
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-fluorobenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2O2/c10-5-8(14)12-13-9(15)6-3-1-2-4-7(6)11/h1-4H,5H2,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGVMMSTCHLMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Chloroacetyl 2 Fluorobenzohydrazide and Analogues
Strategies for the Construction of the N'-(2-Chloroacetyl) Moiety
The introduction of the N'-(2-chloroacetyl) group is a critical step in the synthesis of the target molecule. This functional group is typically installed through acylation of a pre-formed hydrazide.
Chloroacetylation Reactions of Amines and Hydrazides
Chloroacetylation is a widely used chemical transformation for the introduction of a chloroacetyl group onto a nucleophilic nitrogen atom, such as that found in amines and hydrazides. The reaction involves the formation of an amide bond between the substrate and the chloroacetyl moiety. In the context of synthesizing N'-(2-chloroacetyl)-2-fluorobenzohydrazide, the terminal nitrogen of 2-fluorobenzohydrazide (B1295203) acts as the nucleophile, attacking the electrophilic carbonyl carbon of a chloroacetylating agent.
Selection and Application of Chloroacetylating Agents
The most common and reactive chloroacetylating agent is chloroacetyl chloride . Its high electrophilicity, owing to the two electron-withdrawing chlorine atoms, makes it highly susceptible to nucleophilic attack by the hydrazide nitrogen. The reaction with chloroacetyl chloride is typically rapid and often exothermic. To control the reactivity and minimize side reactions, the reaction is frequently carried out in the presence of a base or in a suitable solvent system.
Common bases used in these reactions include tertiary amines like triethylamine (B128534) or pyridine (B92270). These bases serve to neutralize the hydrochloric acid that is generated as a byproduct of the reaction, preventing the protonation of the starting hydrazide and driving the reaction to completion. For example, the synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids involves a dehydrative annulation using chloroacetyl chloride in the presence of triethylamine nih.gov. In some cases, the reaction can be performed in a solvent that also acts as a base, such as pyridine nih.gov.
The choice of solvent is also crucial and depends on the solubility of the reactants and the desired reaction temperature. Common solvents include tetrahydrofuran (B95107) (THF), chloroform, dimethylformamide (DMF), and glacial acetic acid ijpcbs.comepstem.netscielo.org.za.
| Chloroacetylating Agent | Substrate | Base/Solvent | Typical Conditions | Reference |
| Chloroacetyl chloride | Naphtho[2,1-b]furan-2-carbohydrazide | Glacial Acetic Acid | Stirred at room temperature for 1 hour. | ijpcbs.com |
| Chloroacetyl chloride | 2-Aminobenzothiazole-6-carboxylic acid | - | Condensation reaction. | nih.gov |
| Chloroacetyl chloride | 3-Amino-2-(substituted) quinazolin-4(3H)-one | Pyridine | Reflux for 2 hours. | nih.gov |
| Chloroacetyl chloride | 4-Aminobenzohydrazide | Potassium Carbonate / DMF | Stirred for 4 hours. | scielo.org.za |
Approaches for the 2-Fluorobenzohydrazide Core Synthesis
Synthesis from 2-Fluorobenzoic Acid Derivatives
The most direct method for the synthesis of 2-fluorobenzohydrazide involves the reaction of a 2-fluorobenzoic acid derivative with hydrazine (B178648). The most common starting material is 2-fluorobenzoic acid itself, which can be activated in situ, or more commonly, converted to a more reactive derivative such as an ester or an acyl chloride.
The esterification of 2-fluorobenzoic acid, for example with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst, yields the corresponding methyl or ethyl 2-fluorobenzoate. This ester can then be reacted with hydrazine hydrate (B1144303), often under reflux conditions, to produce 2-fluorobenzohydrazide. This two-step approach is a classic and reliable method for the preparation of aromatic hydrazides udelar.edu.uy. Microwave-assisted synthesis has been shown to significantly reduce the reaction time for the hydrazinolysis of esters mdpi.comfip.org.
A more direct and often higher-yielding approach is the use of 2-fluorobenzoyl chloride . This acyl chloride readily reacts with hydrazine hydrate, typically at low temperatures to control the exothermicity of the reaction, to afford 2-fluorobenzohydrazide. The reaction is often carried out in a suitable solvent like THF mdpi.com.
Derivatization of 2-Fluorobenzhydrazide Precursors
While the direct synthesis from 2-fluorobenzoic acid or its derivatives is most common, in principle, other precursors could be derivatized to yield 2-fluorobenzohydrazide. However, these methods are generally less efficient and more complex than the direct approaches.
The following table summarizes common conditions for the synthesis of benzohydrazide (B10538) analogues, which are applicable to the synthesis of 2-fluorobenzohydrazide.
| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |
| Methyl Salicylate | Hydrazine Hydrate | - | Microwave (360 W), 3 min | 61.1% | mdpi.com |
| Aromatic Aldehyde | Benzoic Acid Hydrazide | Ethanol | Reflux, 3 hours | 52% | nih.gov |
| 4-Aminobenzohydrazide | Chloroacetyl chloride | DMF | Stirred, 4h | - | scielo.org.za |
Overall Synthetic Pathways and Optimization of Reaction Conditions for this compound
Formation of 2-fluorobenzohydrazide: This is typically achieved by reacting a 2-fluorobenzoic acid derivative (e.g., 2-fluorobenzoyl chloride or methyl 2-fluorobenzoate) with hydrazine hydrate.
Chloroacetylation of 2-fluorobenzohydrazide: The prepared 2-fluorobenzohydrazide is then reacted with a chloroacetylating agent, most commonly chloroacetyl chloride, to yield the final product.
Optimization of the reaction conditions is crucial for maximizing the yield and purity of the final product.
For the second step , the chloroacetylation, key parameters to optimize include the choice of base and solvent, the reaction temperature, and the stoichiometry of the reactants. The use of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is important to prevent competition with the hydrazide for the chloroacetylating agent. The reaction temperature is often kept low initially to control the exothermic reaction and then may be raised to ensure completion. An excess of the chloroacetylating agent can lead to the formation of di-acylated byproducts, so careful control of the stoichiometry is necessary.
A plausible optimized pathway would involve the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate in a solvent like THF at a low temperature (e.g., 0-5 °C) to form 2-fluorobenzohydrazide. After isolation and purification, the 2-fluorobenzohydrazide would then be dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated solvent with a base like triethylamine, and treated with chloroacetyl chloride at a controlled temperature to afford this compound.
Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis
The traditional synthesis of this compound would likely involve a two-step process: the formation of 2-fluorobenzohydrazide from its corresponding ester or acid, followed by N-acylation with a chloroacetylating agent. Each of these steps can be reimagined through the lens of green chemistry to enhance sustainability.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of products. tandfonline.comresearchgate.net This technology can be effectively applied to the synthesis of the 2-fluorobenzohydrazide intermediate.
Microwave-Assisted Synthesis of Hydrazides:
Conventional methods for synthesizing benzohydrazides often involve prolonged heating under reflux. tandfonline.com Microwave irradiation offers a significant improvement by directly and efficiently heating the reaction mixture, leading to rapid synthesis. tandfonline.com Studies on various acid hydrazides have demonstrated the successful one-step synthesis from the corresponding acids and hydrazine hydrate under solvent-free conditions or in green solvents like ethanol. tandfonline.comtandfonline.com
Interactive Data Table: Comparison of Conventional and Microwave-Assisted Synthesis of Selected Acid Hydrazides
| Compound | Method | Reaction Time | Yield (%) | Reference |
| Diclofenac hydrazide | Conventional | >3 hours | 84.9 | tandfonline.com |
| Diclofenac hydrazide | Microwave | 3 minutes | 86.7 | tandfonline.com |
| Mefenamic acid hydrazide | Conventional | >3 hours | - | tandfonline.com |
| Mefenamic acid hydrazide | Microwave | 3 minutes | 65.5 | tandfonline.com |
| Fenamic acid hydrazides | Conventional | 13.5-30 hours | 80-96 | tandfonline.com |
| Fenamic acid hydrazides | Microwave | 4-12 minutes | 82-96 | tandfonline.com |
This table is populated with sample data from cited sources and is intended to be interactive.
The data clearly indicates that microwave-assisted synthesis can drastically cut down reaction times from hours to minutes while maintaining high yields. tandfonline.comtandfonline.comtandfonline.com This efficiency translates to significant energy savings, a core principle of green chemistry.
Solvent-free mechanochemical methods, such as ball milling or grinding, present another energy-efficient and environmentally friendly alternative. researchgate.net These techniques involve the reaction of solid-state reactants, eliminating the need for bulk solvents and often proceeding at room temperature. researchgate.net The synthesis of N-acylhydrazones, which share a similar linkage to the target molecule, has been successfully achieved using continuous mechanochemical synthesis with extremely low environmental impact. researchgate.net
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives such as water, ethanol, or deep eutectic solvents (DESs). google.comresearchgate.net
Deep Eutectic Solvents (DESs):
DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and inexpensive. A study on the synthesis of N-acylhydrazone analogues of isoniazid (B1672263) demonstrated the dual role of a ZnCl2/urea DES as both a solvent and a catalyst, facilitating the reaction in minutes with excellent yields and allowing for catalyst recycling. google.comresearchgate.net
Organocatalysis:
The use of non-metallic, recyclable organocatalysts is another cornerstone of green synthesis. L-proline, a naturally occurring amino acid, has been shown to be an effective and environmentally benign catalyst for the synthesis of hydrazide derivatives. researchgate.net Grinding techniques with moist L-proline have been employed for the condensation of hydrazides with carbonyl compounds, offering mild reaction conditions, short reaction times, and high purity of products. researchgate.net
The final step in the proposed synthesis of this compound is the chloroacetylation of the 2-fluorobenzohydrazide intermediate. Conventional chloroacetylation often uses chloroacetyl chloride in the presence of organic bases and solvents, which can be hazardous.
Recent advancements have demonstrated a rapid and metal-free N-chloroacetylation of anilines and amines in a phosphate (B84403) buffer. researchgate.net This method avoids the use of toxic organic solvents and allows for easy product isolation through simple filtration or precipitation. researchgate.net While this research focused on amines and anilines, the principles are likely transferable to hydrazides due to the nucleophilic nature of the terminal nitrogen. The use of an aqueous buffer system represents a significant step towards a greener chloroacetylation process.
Proposed Green Synthetic Route for this compound:
Formation of 2-fluorobenzohydrazide: Microwave-assisted reaction of 2-fluorobenzoic acid with hydrazine hydrate, potentially under solvent-free conditions or in ethanol.
N-chloroacetylation: Reaction of the resulting 2-fluorobenzohydrazide with chloroacetyl chloride in a phosphate buffer, providing a greener alternative to traditional organic solvents and bases.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible. Further research is needed to optimize these proposed methods for this specific compound.
Chemical Reactivity and Transformational Studies of N 2 Chloroacetyl 2 Fluorobenzohydrazide
Nucleophilic Substitution Reactions at the Chloroacetyl Moiety of N'-(2-chloroacetyl)-2-fluorobenzohydrazide
Reactions with Oxygen-Based Nucleophiles
No specific research data is available for the reaction of this compound with oxygen-based nucleophiles.
Reactions with Nitrogen-Based Nucleophiles
There is no specific published data on the nucleophilic substitution reactions of this compound with nitrogen-based nucleophiles.
Reactions with Sulfur-Based Nucleophiles
Specific studies detailing the reactions of this compound with sulfur-based nucleophiles have not been found in the scientific literature.
Intramolecular Cyclization Reactions and Heterocyclic Compound Formation from this compound Derivatives
Formation of Imidazole, Pyrrole, and Thiazolidine-4-one Systems
While analogous compounds are known precursors for such heterocyclic systems, there is no specific literature detailing the formation of imidazole, pyrrole, or thiazolidine-4-one systems from this compound.
Investigation of Other Fused and Bridged Ring Systems
No research has been published on the use of this compound derivatives for the investigation or synthesis of other fused and bridged ring systems.
Further experimental research is required to elucidate the chemical behavior and synthetic utility of this compound.
Reactivity of the Hydrazide Linkage in this compound
The chemical reactivity of this compound is characterized by the interplay between its three key functional components: the 2-fluorobenzoyl moiety, the reactive chloroacetyl group, and the versatile hydrazide linkage (-CO-NH-NH-CO-). This hydrazide core is a crucial synthon in synthetic organic chemistry, primarily for the construction of a wide array of heterocyclic compounds. While specific studies on this compound are not extensively documented, its reactivity can be inferred from studies on analogous N'-chloroacetyl aroylhydrazides.
The principal transformation of this class of compounds is intramolecular cyclization, driven by the presence of a nucleophilic hydrazide group and an electrophilic chloromethylene group within the same molecule. These reactions are typically facilitated by a base, which deprotonates one of the nitrogen atoms of the hydrazide linkage, enhancing its nucleophilicity. The subsequent intramolecular nucleophilic substitution displaces the chloride ion, leading to the formation of a new heterocyclic ring.
One of the most common cyclization pathways for N'-chloroacetyl hydrazides involves the formation of six-membered rings. For instance, in a reaction analogous to the base-catalyzed cyclization of N'-chloroacetylindole hydrazide, this compound is expected to yield a 1,3,4-oxadiazin-5-one derivative. asianpubs.orgasianpubs.org This transformation proceeds via the nucleophilic attack of the benzoyl carbonyl oxygen (after enolization) or a hydrazide nitrogen onto the electrophilic carbon of the chloroacetyl group. Studies on similar indole (B1671886) derivatives show that heating in the presence of sodium hydroxide (B78521) in a solvent like dimethylformamide (DMF) effectively promotes this cyclization. asianpubs.orgasianpubs.org
Furthermore, the hydrazide linkage is a well-established precursor for five-membered heterocycles such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. nih.govnih.gov These syntheses typically involve two steps: an initial reaction with a suitable reagent followed by a cyclodehydration or cyclization step.
1,3,4-Oxadiazoles: These can be synthesized from aroylhydrazides by reacting with various dehydrating agents. For example, heating an N'-acylhydrazide with a dehydrating agent like phosphorus oxychloride or phosphorus pentoxide can induce cyclodehydration to form the oxadiazole ring. ijper.org
1,3,4-Thiadiazoles: The synthesis of thiadiazoles can be achieved by reacting the parent hydrazide with a sulfur-containing reagent. A common method involves heating the hydrazide with phosphorus pentasulfide (P₂S₅), which facilitates the conversion of the carbonyl oxygen to sulfur and subsequent cyclization. nih.gov
1,2,4-Triazoles: Triazole derivatives can be formed through several routes. One method involves the reaction of the aroylhydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized in the presence of a base to yield a 1,2,4-triazole-3-thiol. nih.govchemistryjournal.net
The table below summarizes the potential heterocyclic products that can be synthesized from this compound based on established reactivity patterns of related hydrazides.
| Heterocyclic Product | General Reaction Type | Typical Reagents/Conditions | Reference Analogy |
|---|---|---|---|
| 1,3,4-Oxadiazin-5-one derivative | Intramolecular Cyclization | Base (e.g., NaOH) in DMF, Heat | asianpubs.orgasianpubs.org |
| 1,3,4-Oxadiazole derivative | Cyclodehydration | POCl₃ or P₂O₅, Heat | ijper.org |
| 1,3,4-Thiadiazole derivative | Cyclization with Thionation | P₂S₅, Heat | nih.gov |
| 1,2,4-Triazole derivative | Condensation and Cyclization | 1. Phenyl isothiocyanate 2. Base (e.g., NaOH), Heat | nih.gov |
Role of Fluorine in Directing Reactivity and Regioselectivity in this compound Transformations
The fluorine atom at the ortho-position of the benzoyl ring in this compound plays a significant, albeit nuanced, role in modulating the compound's reactivity and influencing the regioselectivity of its transformations. This influence stems from the unique electronic and steric properties of fluorine.
Fluorine is the most electronegative element, exerting a strong electron-withdrawing effect through the sigma bonds (–I effect). Simultaneously, it can donate electron density through resonance via its lone pairs (+M effect). For halogens, the inductive effect generally predominates, leading to a net withdrawal of electron density from the aromatic ring. The presence of this electron-withdrawing group has several important consequences for the reactivity of the molecule. nih.govresearchgate.net
Increased Electrophilicity of the Benzoyl Carbonyl Carbon: The –I effect of the ortho-fluorine atom deactivates the benzene (B151609) ring and withdraws electron density from the adjacent carbonyl group. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This can influence the rate of reactions where a nucleophile attacks this carbon.
Increased Acidity of Hydrazide N-H Protons: The electron-withdrawing nature of the 2-fluorobenzoyl group increases the acidity of the protons on the hydrazide nitrogen atoms. In base-catalyzed reactions, such as the intramolecular cyclization to form a 1,3,4-oxadiazinone, this enhanced acidity facilitates the deprotonation of the N-H group. A lower pKa means that a weaker base or milder conditions might be sufficient to initiate the reaction compared to an unsubstituted benzohydrazide (B10538) analogue.
Influence on Regioselectivity: In cyclization reactions, there can be competition between different nucleophilic sites. For example, either of the two hydrazide nitrogens or the enolized carbonyl oxygen could potentially act as the nucleophile. The electronic effect of the 2-fluorobenzoyl group can influence the relative nucleophilicity of these sites. By making the adjacent N-H proton more acidic, it could favor pathways that involve the deprotonation of this specific nitrogen, potentially directing the regiochemical outcome of the cyclization.
Steric Effects: While fluorine is the smallest halogen, its presence at the ortho position can still introduce steric hindrance. This may influence the preferred conformation of the molecule and could sterically hinder the approach of reagents to the adjacent carbonyl group or the hydrazide linkage. This steric factor can play a role in directing the regioselectivity of intermolecular reactions.
The combined electronic and steric effects of the ortho-fluorine substituent are summarized in the table below.
| Property of Ortho-Fluorine | Effect on Molecule | Consequence for Reactivity/Regioselectivity |
|---|---|---|
| Strong Inductive Effect (–I) | Withdraws electron density from the benzoyl group. | Increases electrophilicity of the benzoyl carbonyl carbon. Increases acidity of the hydrazide N-H protons. |
| Resonance Effect (+M) | Donates electron density to the aromatic ring. | Partially counteracts the inductive effect, but the –I effect is dominant. |
| Steric Hindrance | Occupies space near the reaction center. | May influence the approach of reagents and favor certain reaction pathways, affecting regioselectivity. |
Advanced Spectroscopic and Analytical Characterization of N 2 Chloroacetyl 2 Fluorobenzohydrazide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of N'-(2-chloroacetyl)-2-fluorobenzohydrazide in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed map of the molecule's atomic connectivity and chemical environment can be constructed.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 2-fluorophenyl ring, the methylene (B1212753) protons of the chloroacetyl group, and the two N-H protons of the hydrazide linkage.
The aromatic region will likely display a complex multiplet pattern for the four protons on the 2-fluorophenyl ring. Due to the influence of the fluorine atom and the carbonyl group, these protons will experience different degrees of shielding, leading to a dispersion of their chemical shifts, anticipated in the range of δ 7.0-8.0 ppm.
A key singlet, integrating to two protons, is expected for the methylene group (–CH₂–) of the chloroacetyl moiety. This signal is anticipated to appear in the region of δ 4.0-4.5 ppm, shifted downfield due to the deshielding effect of the adjacent chlorine atom and carbonyl group. For instance, the protons of the alkyl group in 2-chloroacetamide (B119443) appear at approximately 4.02 ppm. vaia.com
The two N-H protons of the hydrazide group (–CO-NH-NH-CO–) are expected to appear as two distinct broad singlets at a downfield region, typically between δ 8.0 and δ 11.0 ppm. Their exact chemical shifts can be sensitive to the solvent used, concentration, and temperature due to hydrogen bonding. In some cases, the rotation around the C-N amide bond can be restricted, leading to two different environments for the N-H protons. vaia.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 8.0 | Multiplet | 4H |
| -CH₂- | 4.0 - 4.5 | Singlet | 2H |
| -NH- (amide) | 8.0 - 11.0 | Broad Singlet | 1H |
| -NH- (hydrazide) | 8.0 - 11.0 | Broad Singlet | 1H |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. It is expected to show signals for the two carbonyl carbons, the carbons of the 2-fluorophenyl ring, and the methylene carbon of the chloroacetyl group.
The two carbonyl carbons (C=O) of the amide and hydrazide functionalities are expected to resonate at the downfield end of the spectrum, typically in the range of δ 160-175 ppm.
The six carbons of the 2-fluorophenyl ring will exhibit signals in the aromatic region (δ 110-165 ppm). The carbon directly attached to the fluorine atom will show a characteristic large coupling constant (¹JCF). The chemical shifts of these carbons will be influenced by the electron-withdrawing effects of the fluorine and carbonyl substituents. For comparison, the carbons in 2-fluorobenzaldehyde (B47322) show signals in this region. chemicalbook.comspectrabase.com
The methylene carbon (–CH₂–) of the chloroacetyl group is anticipated to appear in the range of δ 40-50 ppm, influenced by the attached chlorine atom. In related chloroacetamides, this carbon signal is observed in this approximate region. chemicalbook.comspectrabase.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (amide) | 160 - 175 |
| C=O (hydrazide) | 160 - 175 |
| Aromatic-C (C-F) | 155 - 165 (with ¹JCF coupling) |
| Aromatic-C | 110 - 140 |
| -CH₂- | 40 - 50 |
Fluorine-19 (¹⁹F) NMR Applications
¹⁹F NMR spectroscopy is a highly sensitive technique for detecting the presence and environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and can be influenced by the substitution pattern and the solvent. This technique is particularly useful for confirming the presence and purity of fluorinated compounds.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
IR and FTIR spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.
Strong absorption bands corresponding to the N-H stretching vibrations of the two amide/hydrazide groups are expected in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene group are anticipated to appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Two strong and distinct carbonyl (C=O) stretching bands are expected in the region of 1650-1700 cm⁻¹, corresponding to the amide and hydrazide carbonyl groups. The C=C stretching vibrations of the aromatic ring will likely appear in the 1450-1600 cm⁻¹ region. A characteristic C-F stretching vibration for the fluoroaromatic group is expected in the range of 1100-1300 cm⁻¹. The C-N stretching vibrations are anticipated around 1200-1350 cm⁻¹. Finally, a C-Cl stretching band for the chloroacetyl group should be observable in the region of 600-800 cm⁻¹.
Table 3: Predicted IR and FTIR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | 1650 - 1700 | Strong |
| C=O Stretch (Amide I) | 1650 - 1700 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1300 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak is anticipated. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion.
The fragmentation of the molecule under mass spectrometric conditions is expected to proceed through the cleavage of the amide and hydrazide bonds. Key fragment ions would likely correspond to the 2-fluorobenzoyl cation and the chloroacetyl moiety. For instance, the mass spectrum of 2-fluorobenzohydrazide (B1295203) shows characteristic fragmentation patterns. nist.gov Similarly, chloroacetamide and its derivatives also exhibit predictable fragmentation. nih.govnist.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of this compound and for identifying any volatile impurities that may be present. For GC-MS analysis, the compound would need to be sufficiently volatile and thermally stable. If the compound is not suitable for direct GC-MS analysis, derivatization may be necessary. The retention time of the compound in the gas chromatogram would be a characteristic property under specific analytical conditions, while the mass spectrum obtained for the eluting peak would confirm its identity.
X-ray Crystallography for Solid-State Structure Elucidation of this compound and its Analogues
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline solids. This technique provides invaluable data on molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a compound. While the specific crystal structure of this compound is not publicly documented, detailed structural analysis of its close analogues offers significant insights into the likely solid-state characteristics of this molecule.
The study of related benzohydrazide (B10538) structures reveals common motifs, such as the formation of robust hydrogen-bonding networks that dictate crystal packing. For instance, in the analogue N′-(2-Chlorobenzylidene)-2-fluorobenzohydrazide, the molecule adopts an E configuration about the C=N double bond. nih.gov The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which link adjacent molecules into chains. nih.gov Further stabilization is achieved through weaker C—H···O and C—H···F interactions, as well as π-π stacking between aromatic rings. nih.gov These interactions collectively define the supramolecular architecture and influence properties such as melting point, solubility, and stability. The dihedral angle between the two benzene (B151609) rings in this analogue is 11.6 (2)°, indicating a non-planar molecular conformation. nih.gov Such detailed information, derived from crystallographic studies of analogues, is fundamental for structure-activity relationship (SAR) studies and rational drug design.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₀ClFN₂O |
| Formula Weight (Mᵣ) | 276.69 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1110 (14) |
| b (Å) | 25.291 (3) |
| c (Å) | 7.6560 (15) |
| β (°) | 111.472 (3) |
| Volume (V) (ų) | 1281.3 (4) |
| Z (Molecules per unit cell) | 4 |
| Temperature (K) | 298 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Chromatographic Techniques for Purity and Stability Analysis
Chromatographic methods are indispensable for separating and quantifying components within a mixture, making them essential for assessing the purity and stability of active pharmaceutical ingredients.
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for determining the purity and monitoring the stability of compounds such as this compound. A properly developed and validated stability-indicating HPLC method can accurately quantify the parent compound while simultaneously separating it from any process-related impurities or degradation products that may arise during manufacturing or storage.
The development of such a method typically involves subjecting the compound to forced degradation conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradants. The chromatographic conditions are then optimized to achieve adequate resolution between the intact compound and all resulting degradation products. For benzohydrazide derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. This approach uses a non-polar stationary phase (like a C18 column) and a polar mobile phase, typically a mixture of water or buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is often performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. The specificity of the method ensures that the analytical results are a true reflection of the compound's purity and stability over time.
| Parameter | Condition |
|---|---|
| Chromatographic Mode | Reversed-Phase HPLC |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (containing 0.1% formic acid or similar modifier) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV-Vis Detector (e.g., at 254 nm) |
| Injection Volume | 10 - 20 µL |
| Diluent | Mobile Phase or Acetonitrile/Water mixture |
Computational and Theoretical Investigations of N 2 Chloroacetyl 2 Fluorobenzohydrazide
Molecular Orbital Theory and Electronic Structure Analysis of N'-(2-chloroacetyl)-2-fluorobenzohydrazide
Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of a molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comcognizure.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, the HOMO is likely distributed over the electron-rich 2-fluorobenzoyl moiety, while the LUMO may be localized on the chloroacetyl group, which contains electrophilic centers. The presence of electronegative atoms (F, Cl, O, N) significantly influences the electronic distribution and reactivity. Theoretical calculations, such as those performed using Density Functional Theory (DFT), can precisely map these orbitals and quantify their energies. cognizure.com Analysis of the molecular electrostatic potential (MEP) map would further reveal the electron density distribution, highlighting electron-rich (negative potential, likely around the carbonyl oxygens) and electron-poor (positive potential, likely around the amide protons) regions, which are key sites for intermolecular interactions. cognizure.com
Table 1: Hypothetical Frontier Orbital Properties of this compound
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.85 | Electron-donating capability |
| LUMO Energy | -1.20 | Electron-accepting capability |
Density Functional Theory (DFT) Calculations for Reactivity Prediction and Mechanistic Insights
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.govsemanticscholar.org It allows for the accurate calculation of optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of this compound. nih.govnih.gov Furthermore, DFT calculations can predict vibrational frequencies, which can be correlated with experimental FT-IR and FT-Raman spectral data to confirm the molecular structure. researchgate.net
From the optimized geometry and electronic structure, various global reactivity descriptors can be calculated. nih.gov These descriptors, based on the HOMO and LUMO energies, help quantify the molecule's reactivity. For instance, a hard molecule possesses a large HOMO-LUMO gap, indicating lower reactivity, while a soft molecule has a small gap and is more reactive. mdpi.com DFT can also be used to explore reaction mechanisms by calculating the energies of reactants, transition states, and products. nih.gov For this compound, this could provide insights into its synthesis or potential reactions, such as nucleophilic substitution at the chloroacetyl group.
Table 2: Predicted Global Reactivity Descriptors for this compound (Calculated from Hypothetical HOMO/LUMO values)
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.85 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.20 | Energy released upon gaining an electron |
| Electronegativity (χ) | (I+A)/2 | 4.025 | Tendency to attract electrons |
| Chemical Hardness (η) | (I-A)/2 | 2.825 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/(2η) | 0.177 | Reciprocal of hardness, indicates reactivity |
Conformational Analysis and Molecular Dynamics Simulations of this compound
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable low-energy conformers of a molecule. For this compound, rotation around the single bonds (e.g., C-C, C-N, N-N) gives rise to various conformers. Theoretical studies on similar N-acylhydrazone structures have shown that factors like N-methylation can significantly alter the preferred dihedral angles and shift the conformational equilibrium. nih.gov Computational methods can map the potential energy surface by systematically rotating these bonds to locate energy minima, thus identifying the most stable conformations in a vacuum or in solution. nih.govresearchgate.net
While conformational analysis provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. ekb.egscirp.org MD simulations model the movement of every atom in the system, including the solvent, providing a realistic view of how this compound behaves in a physiological environment. scirp.orgnih.gov These simulations can reveal the stability of specific conformations, the flexibility of the molecule, and its interactions with surrounding water molecules. Analysis of parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) during the simulation can indicate the stability of the molecule's structure and the flexibility of its different regions, respectively. ekb.egnih.gov
Table 3: Summary of a Hypothetical Conformational Analysis
| Conformer | Key Dihedral Angle (O=C-N-N) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | ~180° (anti) | 0.00 | 75 |
| 2 | ~60° (gauche) | 1.50 | 20 |
Ligand-Protein Interaction Studies (Molecular Docking) in the Context of Scaffold Design utilizing this compound
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. nih.govrecentscientific.com This method is crucial in rational drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net In a docking study, this compound would be placed into the active site of a target protein, and its binding orientation and affinity would be calculated. mdpi.com The results are often expressed as a docking score or binding energy, where a more negative value indicates a stronger, more favorable interaction.
The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.gov These insights are vital for understanding the basis of molecular recognition. This compound can serve as a chemical "scaffold" or starting point. The docking results can guide the chemical modification of this scaffold—for example, by adding or changing functional groups—to enhance binding affinity and selectivity for the target protein, leading to the design of more potent analogues. researchgate.net
Table 4: Hypothetical Molecular Docking Results against a Target Protein
| Parameter | Value | Details |
|---|---|---|
| Target Protein | Example: Cyclooxygenase-2 (COX-2) | An enzyme involved in inflammation |
| Docking Score | -7.5 kcal/mol | Indicates favorable binding affinity |
| Key Interacting Residues | Arg120, Tyr355, Ser530 | Specific amino acids in the active site |
Quantum Chemical Descriptors and In Silico Structure-Activity Relationship (SAR) Exploration for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govturkjps.orgnih.gov This approach is instrumental in lead optimization, allowing for the prediction of the activity of novel compounds before their synthesis. nih.gov
To build a QSAR model for analogues of this compound, a set of related compounds with known biological activities would be required. For each compound in this set, a series of numerical values known as molecular descriptors are calculated. chemrxiv.org Quantum chemical descriptors, derived from methods like DFT, are particularly powerful as they describe the electronic and geometric properties of the molecules. ethz.chrsc.org These can include HOMO/LUMO energies, dipole moment, atomic charges, and molecular surface area. chemrxiv.org
Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that correlates a combination of these descriptors with the observed biological activity. rsc.org A validated QSAR model can elucidate which molecular properties are crucial for activity. For example, the model might reveal that higher electrophilicity and a specific charge distribution on the molecule lead to increased potency. This knowledge can then be used to design new analogues of this compound with potentially improved biological effects.
Table 5: Examples of Quantum Chemical Descriptors for QSAR Studies and Their Potential Influence
| Descriptor | Description | Potential Correlation with Activity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Positive or negative, depending on the mechanism |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Often a negative correlation (lower energy = better acceptor) |
| Dipole Moment | Measure of molecular polarity | Can be important for receptor binding |
| Mulliken Atomic Charges | Charge distribution on specific atoms | Important for electrostatic interactions with the target |
| Molecular Volume | Total volume occupied by the molecule | Steric factor; can be positive or negative |
Synthetic Applications and Derivatization Strategies for N 2 Chloroacetyl 2 Fluorobenzohydrazide
Utilization of N'-(2-chloroacetyl)-2-fluorobenzohydrazide as a Versatile Organic Synthesis Intermediate
The structure of this compound features two primary reactive sites that make it a valuable intermediate in organic synthesis: the electrophilic chloroacetyl group and the nucleophilic hydrazide moiety. The chloroacetyl group contains a highly reactive carbon-chlorine bond, making it an excellent substrate for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups by reacting it with various nucleophiles such as amines, thiols, and alcohols.
The hydrazide functional group is also synthetically versatile. It can act as a nucleophile or be used as a precursor for the construction of numerous heterocyclic systems. For instance, N'-(chloroacetyl)hydrazide derivatives can undergo intramolecular cyclization under basic conditions to form heterocycles like oxadiazines. asianpubs.orgresearchgate.netasianpubs.org Analogous compounds, such as N'-(2-chloroacetyl)-2-cyanoacetohydrazide, have been used as key synthons that undergo cyclization to afford pyrazole (B372694) derivatives. nih.gov This dual reactivity allows this compound to serve as a linchpin in multi-step synthetic sequences, enabling the assembly of complex molecular frameworks. Compounds containing a chloroacetyl group are often key intermediates in the synthesis of targeted molecules, including enzyme inhibitors. mendeley.com
The table below outlines potential synthetic transformations for this compound.
| Reactive Site | Reagent Type | Potential Product Class |
| Chloroacetyl Group | Primary/Secondary Amines | N-substituted aminoacetyl derivatives |
| Chloroacetyl Group | Thiols / Thiolates | Thioether derivatives |
| Chloroacetyl Group | Alcohols / Phenols | Ether derivatives |
| Chloroacetyl Group | Azides (e.g., NaN₃) | Azidoacetyl derivatives |
| Hydrazide Group | Aldehydes / Ketones | Hydrazone derivatives |
| Hydrazide Group | Base (intramolecular) | Oxadiazine heterocycles |
| Hydrazide Group | 1,3-Dicarbonyls | Pyrazole heterocycles |
| Hydrazide Group | Isothiocyanates | Thiosemicarbazide (B42300) derivatives |
This compound as a Scaffold for the Development of Novel Chemical Entities
In medicinal chemistry and drug discovery, a molecular scaffold is a core structure upon which a variety of substituents are attached to create a library of related compounds. Benzohydrazide (B10538) derivatives are recognized as a "privileged scaffold" due to their prevalence in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties. derpharmachemica.comthepharmajournal.comresearchgate.netnih.gov
This compound is an ideal scaffold for generating novel chemical entities. The stable 2-fluorobenzohydrazide (B1295203) core provides a rigid foundation, while the reactive chloroacetyl group serves as a handle for diversification. By reacting this scaffold with a library of diverse nucleophiles (e.g., various amines, anilines, or thiophenols), a large number of unique analogues can be synthesized rapidly. nih.gov This approach is central to combinatorial chemistry and facilitates the exploration of structure-activity relationships (SAR) to identify compounds with desired biological or material properties. The presence of the fluorine atom on the phenyl ring can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
Precursor in Materials Science Research
The unique structural features of this compound also position it as a promising precursor in the field of materials science, particularly for the synthesis of functional polymers and organic electronic materials.
Functional polymers, which have specific chemical groups appended to them, are of great interest for a wide range of applications. This compound can be envisioned as a functional monomer precursor. For example, a polymerizable group, such as a vinyl or methacryloyl moiety, could be attached to the 2-fluorobenzoyl ring. Subsequent polymerization of this monomer would yield a polymer with pendant N'-(2-chloroacetyl)hydrazide groups.
These pendant groups can then be modified post-polymerization. The hydrazide moiety is a known versatile group for creating functional polymers; for instance, poly(acryloyl hydrazide) has been used as a scaffold for post-polymerization modification with aldehydes. nih.govrsc.org Similarly, the chloroacetyl group provides a reactive site for further functionalization through nucleophilic substitution, a known strategy for polymer modification. researchgate.netrsc.org This dual functionality allows for the creation of multifunctional polymers with tailored properties for applications in biomedicine, sensing, or advanced coatings.
The 2-fluorobenzoyl moiety of the compound is particularly relevant for applications in organic electronics. The incorporation of fluorine atoms into organic semiconductor molecules is a well-established strategy for enhancing the performance of devices like OLEDs. tuni.firesearchgate.net Fluorination can have several beneficial effects:
Energy Level Tuning: The high electronegativity of fluorine lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fluorobenzene.ltdrsc.org This can facilitate more efficient charge injection from the electrodes into the organic material.
Enhanced Stability: Carbon-fluorine bonds are stronger than carbon-hydrogen bonds, which can lead to materials with greater thermal and oxidative stability, thus increasing the operational lifetime of the device. fluorobenzene.ltd
Improved Molecular Packing: Intermolecular interactions involving fluorine atoms can promote ordered molecular packing in the solid state, which can enhance charge carrier mobility. rsc.org
While this compound itself is not a conjugated material, it can serve as a key building block for the synthesis of larger, more complex organic semiconductors incorporating the advantageous fluorinated phenyl ring.
Derivatization to Generate Analogues of this compound with Modified Chemical Profiles
Derivatization is the process of transforming a chemical compound into a product of similar structure, called an analogue, by reacting it with a chemical reagent. This is a fundamental strategy for systematically modifying the chemical and physical properties of a molecule. This compound is well-suited for derivatization due to its reactive chloroacetyl and hydrazide groups. nih.govresearchgate.netnih.gov
The primary route for derivatization is the substitution of the chlorine atom on the acetyl group. By choosing different nucleophiles, analogues with profoundly different properties can be generated. For instance, reacting the compound with a hydrophilic nucleophile (e.g., an amino acid or a small sugar) would increase its water solubility, whereas reaction with a lipophilic nucleophile (e.g., a long-chain alkylamine) would enhance its solubility in nonpolar organic solvents. The hydrazide moiety can also be derivatized, most commonly through condensation with aldehydes or ketones to form hydrazones, which extends the conjugation of the molecule and alters its electronic properties.
The following interactive table illustrates how different derivatization strategies can modify the chemical profile of the parent compound.
| Derivatization Reagent | Reaction Site | Resulting Functional Group | Modified Chemical Profile |
| Ammonia | Chloroacetyl | Aminoacetyl | Increased polarity, H-bond donor |
| Dodecylamine | Chloroacetyl | Dodecylaminoacetyl | Increased lipophilicity, reduced water solubility |
| Mercaptoethanol | Chloroacetyl | Hydroxyethylthioether | Increased polarity, introduction of hydroxyl group |
| Benzaldehyde | Hydrazide | Benzylidenehydrazone | Extended π-conjugation, altered UV-Vis absorption |
| Acetic Anhydride | Hydrazide | Diacylhydrazide | Increased steric bulk, removal of H-bond donor |
Applications in Fluorescence-Based Assays as Probe Molecules
While this compound is not inherently fluorescent, its structure makes it an excellent precursor for the synthesis of fluorescent probes. Benzoyl hydrazine (B178648) derivatives have been successfully developed as fluorescent probes for detecting various analytes, such as metal ions. internationaljournalssrg.orginternationaljournalssrg.org There are several potential strategies for converting this compound into a useful probe molecule.
One common approach involves the reaction of the hydrazide group with an analyte containing a carbonyl group (an aldehyde or ketone). This condensation reaction forms a hydrazone, which is often fluorescent, providing an "off-on" signaling mechanism where fluorescence is generated only in the presence of the analyte.
Alternatively, the reactive chloroacetyl group can be used as an anchor to attach the molecule to a known fluorophore. In such a design, the 2-fluorobenzohydrazide portion could serve as a recognition or binding site for a specific target. Binding of the target could then induce a conformational change that alters the fluorescence emission of the attached fluorophore, for example, by modulating a photoinduced electron transfer (PET) quenching process. This strategy allows for the rational design of probes for a wide range of specific targets. nih.gov
Emerging Research Directions and Future Perspectives for N 2 Chloroacetyl 2 Fluorobenzohydrazide
Development of More Water-Soluble Derivatives of N'-(2-chloroacetyl)-2-fluorobenzohydrazide for Broader Research Applications
A significant hurdle in the broader application of many organic compounds, including potentially this compound, is limited aqueous solubility. Poor solubility can impede biological assays and limit formulation options. nih.govmerckmillipore.com Consequently, a key area of future research is the rational design and synthesis of more water-soluble derivatives.
Strategies to enhance solubility often involve chemical modifications that increase the polarity of the molecule. researchgate.net This can be achieved by introducing hydrophilic functional groups or appendages. researchgate.net For this compound, several approaches could be systematically explored:
Introduction of Polar Functional Groups: Attaching polar groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups to the benzohydrazide (B10538) scaffold can increase interactions with water molecules, thereby improving solubility. nih.gov
Synthesis of Glycosylated Derivatives: Conjugating the molecule with sugar moieties is a well-established method for increasing the water solubility and biocompatibility of organic compounds.
Formation of Salts: For derivatives containing acidic or basic functional groups, conversion to a salt form can dramatically increase aqueous solubility. merckmillipore.com
Complexation with Solubilizing Agents: The use of host-guest chemistry, such as complexation with cyclodextrins, can encapsulate the hydrophobic parts of the molecule, presenting a more hydrophilic exterior to the aqueous environment and enhancing solubility. researchgate.netresearchgate.net
These modifications aim to improve the physicochemical properties of this compound without compromising its core chemical reactivity and potential biological activity. The successful development of water-soluble analogs would significantly broaden the scope of its applications in biological screening and materials science.
| Modification Strategy | Rationale | Example Functional Groups/Moieties | Anticipated Outcome |
|---|---|---|---|
| Increased Polarity | Introduce groups that can form hydrogen bonds with water. researchgate.net | -OH, -COOH, -SO3H, primary/secondary amines | Enhanced aqueous solubility and improved suitability for biological assays. |
| Salt Formation | Ionized forms are generally more soluble in water than neutral forms. merckmillipore.com | Formation of hydrochloride or sodium salts from amine or carboxylic acid derivatives, respectively. | Significant increase in solubility for in vitro and potential in vivo studies. |
| Reduced Crystallinity | Disrupting the crystal lattice energy can lower the melting point and improve solubility. researchgate.net | Introduction of bulky or conformationally flexible side chains. | Improved dissolution rates and solubility. |
| Complexation | Encapsulation of the hydrophobic molecule within a hydrophilic host. researchgate.net | Cyclodextrins (e.g., HPβCD, SBβCD), Pillar sigmaaldrich.comarenes. researchgate.netmdpi.com | Formation of a soluble inclusion complex, enhancing bioavailability. mdpi.com |
Exploration of Novel Reaction Pathways and Catalytic Systems for this compound Transformations
The chloroacetyl and hydrazide moieties within this compound are reactive functional groups that serve as handles for a wide array of chemical transformations. mdpi.comresearchgate.net Future research will likely focus on exploring novel reaction pathways and employing advanced catalytic systems to synthesize a diverse library of derivatives.
The N-N linkage and the reactive chlorine atom are prime targets for synthetic modification. researchgate.netnih.gov Recent advances in catalysis offer powerful tools for these transformations:
Transition-Metal Catalysis: Catalytic systems based on palladium, copper, nickel, or ruthenium can be employed for various coupling reactions. organic-chemistry.org For instance, the N-H bond of the hydrazide could undergo N-arylation or N-alkylation reactions. organic-chemistry.org The chlorine atom provides a site for nucleophilic substitution, which can be facilitated by various catalysts to form new C-N, C-O, or C-S bonds.
Organocatalysis: Metal-free catalytic systems are gaining prominence due to their lower toxicity and cost. researcher.life Organocatalysts could be used to mediate reactions such as asymmetric alkylations or cyclization reactions, leading to chiral derivatives or novel heterocyclic structures.
Photoredox Catalysis: Visible-light-mediated reactions represent a green and efficient approach to synthesis. organic-chemistry.org This technology could be applied to forge new bonds under mild conditions, potentially enabling transformations that are difficult to achieve with traditional thermal methods.
The exploration of these catalytic systems will enable the construction of complex molecules from the this compound template, including the synthesis of various heterocyclic compounds like pyrazoles, oxadiazoles, or triazoles, which are common motifs in pharmacologically active compounds. mdpi.com
| Catalytic System | Reaction Type | Target Moiety | Potential Products |
|---|---|---|---|
| Palladium or Copper Catalysts | N-Arylation (Buchwald-Hartwig type) organic-chemistry.org | Hydrazide N-H | N'-Aryl-N'-(2-chloroacetyl)-2-fluorobenzohydrazide derivatives. |
| Ruthenium or Nickel Catalysts | Alkylation / Borrowing Hydrogen organic-chemistry.org | Hydrazide N-H | Mono- or di-alkylated hydrazide derivatives. |
| Base or Nucleophilic Catalysis | Nucleophilic Substitution | Chloroacetyl C-Cl | Derivatives with ether, thioether, or amine linkages. |
| Acid or Lewis Acid Catalysis | Cyclization / Condensation nih.gov | Hydrazide and Chloroacetyl groups | Heterocyclic compounds (e.g., 1,3,4-oxadiazoles, triazinones). |
Advanced Material Science Applications of this compound Derivatives
While benzohydrazide derivatives are extensively studied in medicinal chemistry, their potential in material science is an emerging field of interest. biointerfaceresearch.com The structural features of this compound, such as its aromatic rings, amide linkages, and reactive sites, suggest potential applications in the development of novel materials.
Future research could investigate the incorporation of its derivatives into polymeric structures or their use as functional components in advanced materials:
Polymer Synthesis: The hydrazide functionality can react with dicarbonyl compounds to form polyhydrazides, which are precursors to high-performance polymers like polyoxadiazoles. These materials are known for their thermal stability and mechanical strength. The reactive chloroacetyl group could also be used for polymer modification or cross-linking.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydrazide moiety can act as a ligand, coordinating with metal ions to form coordination polymers or MOFs. mdpi.com These materials have applications in gas storage, catalysis, and sensing. The fluorine and chlorine atoms could further tune the electronic properties and intermolecular interactions within these frameworks.
Corrosion Inhibitors: Hydrazide derivatives have been shown to be effective corrosion inhibitors for metals, likely due to their ability to adsorb onto the metal surface and form a protective layer. biointerfaceresearch.com Derivatives of this compound could be evaluated for this application.
The synthesis of specifically designed derivatives will be crucial for optimizing their properties for these material science applications, focusing on characteristics like thermal stability, processability, and specific functional responses.
Integration of this compound Research with High-Throughput Screening Methodologies
High-throughput screening (HTS) has revolutionized drug discovery and materials science by enabling the rapid testing of vast numbers of compounds. bmglabtech.comnih.gov Integrating the synthesis of this compound derivatives with HTS methodologies presents a powerful strategy for accelerating the discovery of new leads.
This integration involves several key components:
Automated Synthesis: The development of automated synthesis platforms allows for the rapid generation of large libraries of derivatives in parallel. sigmaaldrich.comwikipedia.org This approach dramatically increases the efficiency of producing diverse chemical entities for screening. oxfordglobal.com
Miniaturized Assays: HTS relies on miniaturized assay formats (e.g., 384-well or 1536-well plates) to reduce reagent consumption and increase throughput. nih.gov Developing robust and sensitive assays is critical for screening libraries of this compound derivatives for specific biological activities or material properties.
Data Analysis and Machine Learning: Screening large libraries generates massive datasets. unimore.it Computational tools, including machine learning algorithms, are essential for analyzing this data, identifying structure-activity relationships (SAR), and predicting the properties of new, unsynthesized derivatives to guide the next round of synthesis. unimore.it
By combining automated synthesis with HTS, researchers can systematically explore the chemical space around the this compound scaffold. nih.gov This approach can rapidly identify "hit" compounds with desired properties, which can then be selected for more detailed optimization studies, significantly shortening the timeline for discovery and development. bmglabtech.comnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-(2-chloroacetyl)-2-fluorobenzohydrazide, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : React 2-fluorobenzohydrazide with 2-chloroacetyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF).
- Step 2 : Use a base (e.g., triethylamine or pyridine) to neutralize HCl generated during the reaction.
- Step 3 : Maintain temperatures between 0°C (to control exothermicity) and room temperature for 4–6 hours.
- Purification : Recrystallize from methanol or ethanol, or use column chromatography with ethyl acetate/hexane (1:3 ratio) for higher purity .
- Key Variables : Excess 2-chloroacetyl chloride (1.2–1.5 equivalents) improves conversion. Lower temperatures reduce side products like hydrolyzed derivatives.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Techniques :
- NMR : H and C NMR to confirm hydrazide linkage and fluorine substitution (e.g., H NMR: δ 10.2 ppm for NH; F NMR: δ -115 ppm for aromatic F).
- IR : Peaks at 1650–1680 cm (C=O stretching), 3200–3350 cm (N-H stretching).
- HRMS : Exact mass calculation (e.g., CHClFNO: theoretical 253.0154, observed 253.0156).
- Elemental Analysis : Validate C, H, N, Cl, and F percentages within ±0.3% error .
Q. What standardized assays evaluate the antimicrobial activity of this compound?
- Protocol :
- Bacterial Strains : Test against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas fluorescens.
- Fungal Strains : Candida albicans and Aspergillus niger.
- MTT Assay : Measure minimum inhibitory concentration (MIC) using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).
- Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
- Procedure :
- Crystallization : Grow crystals via slow evaporation in methanol/water (9:1).
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.
- Refinement : Employ SHELXL for structure solution (e.g., space group C2/c for monoclinic systems). Analyze hydrogen bonding (e.g., N-H···O interactions) and torsion angles to confirm planar hydrazide moieties .
- Example Data :
| Parameter | Value (Compound 1 from ) |
|---|---|
| Space group | C2/c |
| Unit cell (Å) | a = 36.0853, b = 10.1711, c = 17.3627 |
| β angle (°) | 109.973 |
| R-factor | 0.0544 |
Q. How to address contradictions in bioactivity data across derivatives with varying substituents?
- Case Study : Compare MIC values of this compound derivatives with electron-withdrawing (e.g., -NO) vs. electron-donating (e.g., -OCH) groups.
- Observation : Derivatives with -NO substituents show 4× lower MIC against S. aureus (2.5 µg/mL) than -OCH analogs (10 µg/mL) due to enhanced electrophilicity .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced anticancer activity?
- Approach :
- Modify Substituents : Introduce halogenated aryl groups (e.g., 3,5-dibromo) to improve lipophilicity and membrane penetration.
- Assay Design : Use MTT-based cytotoxicity screening against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. IC values <10 µM indicate high potency.
- Mechanistic Probes : Measure apoptosis via flow cytometry (Annexin V/PI staining) and ROS generation using DCFH-DA .
Q. How to elucidate the mechanism of action for hydrazide derivatives in inflammatory pathways?
- Methodology :
- Target Identification : Perform kinase inhibition assays (e.g., COX-2, TNF-α ELISA).
- In Vivo Models : Use carrageenan-induced paw edema in rats (dose: 50 mg/kg, oral).
- Data Interpretation : A 40% reduction in edema vs. control suggests COX-2 inhibition. Cross-validate with molecular dynamics simulations of ligand-enzyme binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
